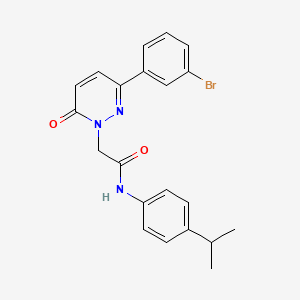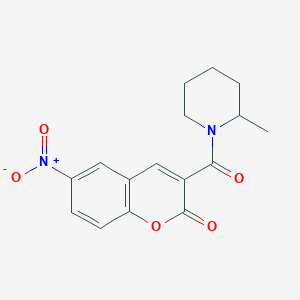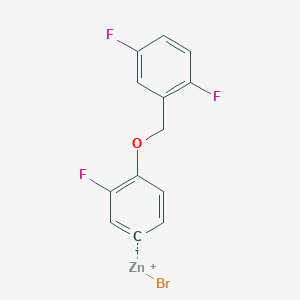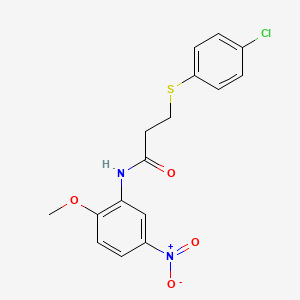
3-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)propanamide is an organic compound with a complex structure It features a chlorophenyl group, a thioether linkage, and a methoxy-nitrophenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)propanamide typically involves multiple steps:
Formation of the Thioether Linkage: This can be achieved by reacting 4-chlorothiophenol with an appropriate halogenated precursor under basic conditions.
Amidation Reaction: The intermediate product is then subjected to an amidation reaction with 2-methoxy-5-nitroaniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols, often under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
3-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of 3-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The thioether and nitro groups could play crucial roles in binding to the target sites, while the methoxy group might influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-((4-bromophenyl)thio)-N-(2-methoxy-5-nitrophenyl)propanamide: Similar structure but with a bromine atom instead of chlorine.
3-((4-chlorophenyl)thio)-N-(2-hydroxy-5-nitrophenyl)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
3-((4-chlorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)propanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring can significantly influence its chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C16H15ClN2O4S |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2-methoxy-5-nitrophenyl)propanamide |
InChI |
InChI=1S/C16H15ClN2O4S/c1-23-15-7-4-12(19(21)22)10-14(15)18-16(20)8-9-24-13-5-2-11(17)3-6-13/h2-7,10H,8-9H2,1H3,(H,18,20) |
InChI Key |
XMWPTOSICPDBCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


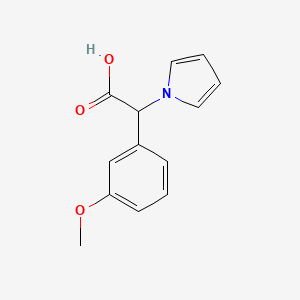

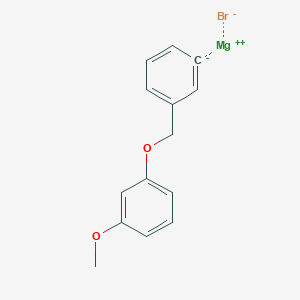
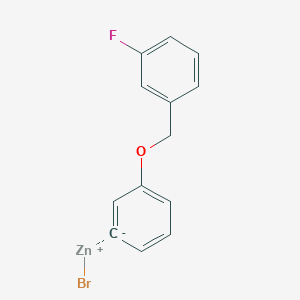

![1-Ethynyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14875587.png)
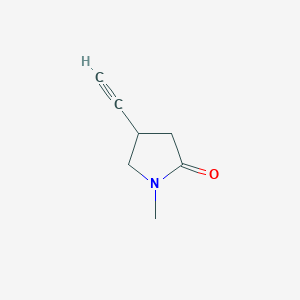
![6-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14875605.png)


![2-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14875616.png)
